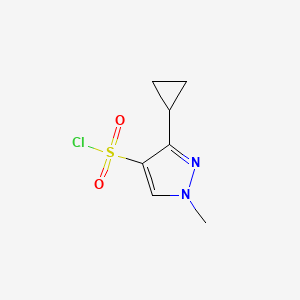
3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C7H9ClN2O2S and its molecular weight is 220.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-Cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride is a compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H12ClN3O2S. Its structure features a sulfonyl chloride functional group attached to a pyrazole ring, which contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H12ClN3O2S |
| Molecular Weight | 234.7 g/mol |
| Functional Groups | Sulfonyl chloride |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazoles have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory mediators.
- Anticancer Effects : Certain pyrazole compounds are being investigated for their potential in cancer therapy.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring followed by the introduction of the sulfonyl chloride group. Common methods include:
- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Electrophilic Substitution : Introducing the sulfonyl chloride group through electrophilic aromatic substitution.
Initial studies suggest that this compound interacts with specific enzymes and receptors in biological systems. Understanding these interactions is crucial for elucidating its therapeutic potential.
Case Studies
A review of literature reveals various studies focusing on the biological activity of pyrazoles:
- Antimicrobial Activity : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 µg/mL .
- Anti-inflammatory Effects : In a mouse model, another pyrazole compound showed a reduction in inflammation markers (TNF-α and IL-6) by up to 85% compared to control groups .
- Anticancer Potential : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating promising anticancer activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the pyrazole core affect biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased lipophilicity |
| Alteration of substituents at C3 | Enhanced enzyme inhibition |
| Variations in sulfonamide group | Significant changes in potency |
Propriétés
IUPAC Name |
3-cyclopropyl-1-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10-4-6(13(8,11)12)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJKCQTZHZLZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














